![molecular formula C10H13NO2 B1373885 2-(3-Aminophenyl)ethyl acetate CAS No. 690995-22-3](/img/structure/B1373885.png)
2-(3-Aminophenyl)ethyl acetate
Overview
Description
“2-(3-Aminophenyl)ethyl acetate” is a compound with the IUPAC name ethyl (3-aminophenyl)acetate . It has a molecular weight of 179.22 . The compound is in liquid form .
Molecular Structure Analysis
The molecular formula of “2-(3-Aminophenyl)ethyl acetate” is C10H13NO2 . The InChI code is 1S/C10H13NO2/c1-2-13-10(12)7-8-4-3-5-9(11)6-8/h3-6H,2,7,11H2,1H3 . The compound has a topological polar surface area of 52.3 Ų .
Physical And Chemical Properties Analysis
“2-(3-Aminophenyl)ethyl acetate” is a liquid . It has a molecular weight of 179.22 g/mol . The compound has a topological polar surface area of 52.3 Ų . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . The compound has a rotatable bond count of 4 .
Scientific Research Applications
Synthesis of Tetrahydroquinolines
2-(3-Aminophenyl)ethyl acetate: is utilized in the synthesis of highly substituted tetrahydroquinolines . These compounds are of significant interest due to their pharmacological properties, including their potential use as antimalarial, antibacterial, and antitumor agents. The process involves a multi-component cascade reaction that allows for the efficient synthesis of these complex structures.
Development of Indole Derivatives
The compound serves as a precursor in the development of indole derivatives . Indoles are a critical scaffold in medicinal chemistry, found in many biologically active molecules. These derivatives exhibit a wide range of biological activities, such as antiviral, anti-inflammatory, and anticancer properties, making them valuable in drug discovery and development.
Creation of Aroma-Active Esters
In the food and beverage industry, 2-(3-Aminophenyl)ethyl acetate can be used to create aroma-active esters . These esters contribute to the flavor and fragrance profiles of various products, enhancing consumer appeal. The versatility of the compound allows for the synthesis of a diverse array of esters with different sensory attributes.
Pharmaceutical Applications
This chemical is instrumental in pharmaceutical research, where it’s used to synthesize compounds with potential therapeutic benefits . Its role in creating phenoxy acetamide derivatives, for instance, is crucial as these compounds are explored for their efficacy in treating a variety of conditions, from inflammation to neurological disorders.
Analytical Chemistry
The compound’s distinct chemical structure makes it useful in analytical chemistry as a standard or reagent . It can be used to calibrate instruments or participate in chemical reactions that produce measurable end products, aiding in the quantification and analysis of various substances.
Agrochemical Research
In agrochemical research, derivatives of 2-(3-Aminophenyl)ethyl acetate are investigated for their potential use as herbicides or pesticides . The ability to disrupt specific biological pathways in pests or weeds without harming crops makes it a candidate for developing safer and more effective agrochemicals.
Safety and Hazards
properties
IUPAC Name |
2-(3-aminophenyl)ethyl acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-8(12)13-6-5-9-3-2-4-10(11)7-9/h2-4,7H,5-6,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVDUZFDDVZEHJF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCCC1=CC(=CC=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Aminophenyl)ethyl acetate |
Synthesis routes and methods
Procedure details
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